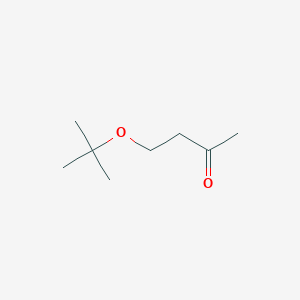

4-tert-Butoxy-2-butanone

Descripción

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDOTPGPCPLNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butoxy-2-butanone typically involves the reaction of tert-butyl alcohol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of 4-tert-Butoxy-2-butanone is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound while maintaining high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-tert-Butoxy-2-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

Aplicaciones Científicas De Investigación

4-tert-Butoxy-2-butanone finds applications in various fields of scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is employed in biochemical assays and as a precursor in the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

Industry: It is utilized in the manufacture of specialty chemicals, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of 4-tert-Butoxy-2-butanone involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis, releasing butanone and tert-butyl alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 4-tert-Butoxy-2-butanone with structurally related ketones, emphasizing substituent effects on physical properties, reactivity, and safety.

Key Comparative Insights:

- Substituent Effects on Polarity: The tert-butoxy group in 4-tert-Butoxy-2-butanone reduces polarity compared to acetoxy (4-Acetoxy-2-butanone) or benzyloxy (4-Benzyloxy-2-butanone), favoring solubility in nonpolar solvents . Aromatic substituents (e.g., phenyl in 4-Phenyl-2-butanone) enhance molecular weight and UV activity, making them suitable for analytical applications .

- Reactivity and Stability: Steric hindrance from tert-butoxy may slow nucleophilic attacks at the carbonyl group, improving stability under basic conditions compared to less hindered analogs. Nitro- or phenolic derivatives (e.g., 4-TERT-BUTYL-2-NITRO PHENOL) exhibit higher reactivity and toxicity, necessitating specialized handling .

- 4-Phenyl-2-butanone is classified as a low-risk laboratory chemical, whereas phenolic analogs pose significant environmental and health hazards .

Actividad Biológica

4-tert-Butoxy-2-butanone (CAS Number: 51930-93-9) is an organic compound that has gained attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

4-tert-Butoxy-2-butanone is classified as a tertiary butyl ester, characterized by the presence of a tert-butoxy group. Its molecular formula is , and it is often utilized in the synthesis of various biologically active compounds.

The biological activity of 4-tert-butoxy-2-butanone can be attributed to several mechanisms:

- Synthesis of Biologically Active Molecules : It serves as a precursor in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals.

- Reactivity in Organic Synthesis : The compound participates in reactions such as free radical bromination, nucleophilic substitution, and oxidation, which are critical for generating complex organic molecules.

Biochemical Pathways

4-tert-butoxy-2-butanone is involved in several biochemical pathways:

- Oxidation : It can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions convert it into alcohols or alkanes.

- Substitution : The tert-butoxy group can be substituted with other functional groups under specific conditions.

Biological Activity

The compound's biological activity has been evaluated through various studies:

- Antibacterial Activity : Research indicates that derivatives of similar compounds exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, bromolactone derivatives derived from 4-tert-butoxy-2-butanone showed bacteriostatic effects against Gram-positive bacteria .

- Toxicological Profile : A comprehensive toxicological profile indicates potential health hazards associated with exposure to 2-butanone derivatives, including respiratory and neurological effects. Studies have shown varying degrees of toxicity depending on the route of exposure (inhalation, oral, dermal) .

Case Studies

Several studies highlight the implications of 4-tert-butoxy-2-butanone in biological systems:

Pharmacokinetics

The pharmacokinetic properties of 4-tert-butoxy-2-butanone suggest significant bioavailability due to its structural characteristics. The compound's stability and reactivity facilitate its absorption and distribution within biological systems, making it a valuable candidate for further research in drug development.

Applications

The applications of 4-tert-butoxy-2-butanone span multiple fields:

- Synthetic Organic Chemistry : Used as a solvent and reagent in the preparation of complex molecules.

- Biochemical Assays : Employed for evaluating biological activities of various compounds.

- Pharmaceutical Research : Investigated for potential therapeutic applications due to its bioactive properties.

- Industrial Use : Utilized in manufacturing specialty chemicals, coatings, and adhesives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.